Cortisol acetonide

Descripción general

Descripción

Cortisol, also known as hydrocortisone, is a glucocorticoid hormone produced by the adrenal glands. It plays many important roles in the body, including regulating the body’s stress response, controlling metabolism, suppressing inflammation, regulating blood pressure and blood sugar, and controlling the sleep-wake cycle . Triamcinolone acetonide is a derivative of cortisol and is used to treat a variety of skin conditions .

Synthesis Analysis

The synthesis of cortisol involves the need for the C11 hydroxyl . The first synthesis of cortisol was published by Wendler . Other groups also published their syntheses, including an improved synthesis by Wendler and a comprehensive review by Rosenkranz and Sondheimer . Triamcinolone acetonide was synthesized by agitating triamcinolone in acetone in the presence of a trace amount of perchloric acid at ambient temperature .Molecular Structure Analysis

Corticosteroids like cortisol and its derivatives have similar chemical structures . Structural modifications, mainly replacing side chains, resulted in synthetic glucocorticoids with optimized characteristics for medical use .Chemical Reactions Analysis

A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites in human urine . The colorimetric method is an excellent strategy for detecting cortisol, as it relies on a chemical reaction to facilitate a change in visible color .Physical And Chemical Properties Analysis

The physical and chemical properties of cortisol acetonide, such as physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume, have been accomplished to meet the requirements of the eye treatment products .Aplicaciones Científicas De Investigación

Neurochemistry : Cortisol acetate treatment in newborn rats significantly reduced body and brain weight, potentially affecting postnatal cell formation. This suggests its potential impact on early brain development (Cotterrell, Balaazs, & Johnson, 1972).

Cancer Research : Cortisol inhibits cell proliferation and expressions of lipoprotein lipase and vascular endothelial growth factor in osteosarcoma cells, indicating a potential role in reducing tumor growth (Sakayama et al., 2008).

Sociology and Biology : Cortisol serves as a useful biomarker for sociologists to understand the relationship between social stress and human biology, especially in the context of social self-threats (Taylor, 2012).

Dermatology : Topically applied glucocorticoids like cortisol and fluocinolone acetonide do not inhibit human skin fibroblast growth and may even stimulate DNA synthesis (Kirk & Mittwoch, 1977).

Pediatrics : Inhaled corticosteroids in asthmatic children may cause obesity, hirsutism, and growth retardation. Monitoring growth velocity and cortisol levels is crucial in such cases (Hollman & Allen, 1988).

Ichthyology and Endocrinology : Chronic stress and cortisol treatment in coho salmon alter glucocorticoid receptor affinity and number in leukocytes and gill, showing age and stressor-dependent responses (Maule & Schreck, 1991).

Clinical Diagnostics : Hair cortisol analysis offers a unique biomarker for analyzing endogenous cortisol levels, aiding in clinical diagnostics and research, with potential for advancing patient care (Greff et al., 2019).

Social Psychological Research : Salivary cortisol, measurable in saliva, provides valuable insights into acute and chronic stress exposure and its relationship with health (Smyth et al., 2013).

Endocrinology : Prolonged cortisol treatment significantly reduces the ability of lymphocytes to transform cortisol to cortisone in the thymus, affecting cortisone production in this organ (Dougherty, Berliner, & Berliner, 1960).

Biochemistry : A candidate reference method for determining total cortisol in human serum using isotope dilution and LC/MS/MS provides accurate diagnostic information for adrenal function (Tai & Welch, 2004).

Safety And Hazards

The most significant local risks following topical as well as systemic corticosteroid administration are corticosteroid-induced intraocular pressure elevation and cataract formation . Prescribers of inhaled and intranasal corticosteroids should be aware of the potential for long term systemic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

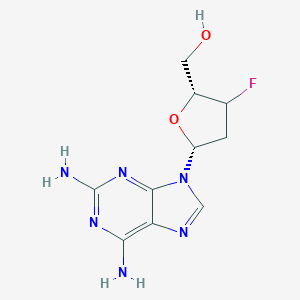

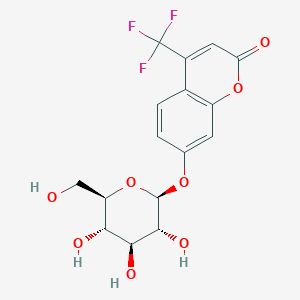

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWZQYPLVHVIRD-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C(=O)COC(O5)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortisol acetonide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.